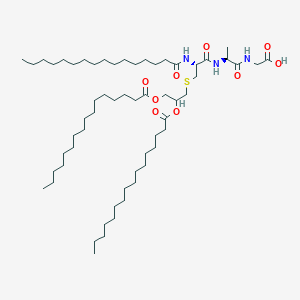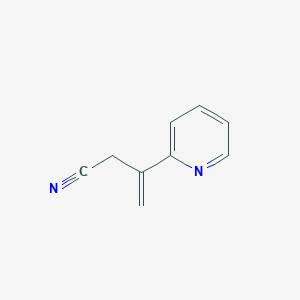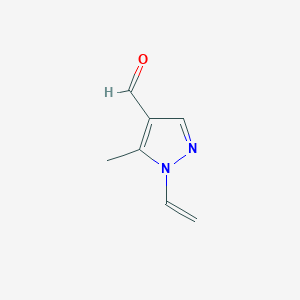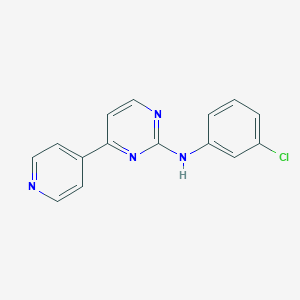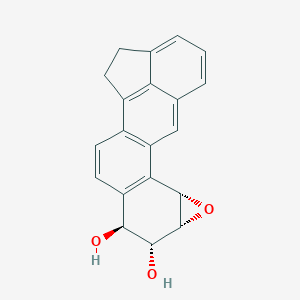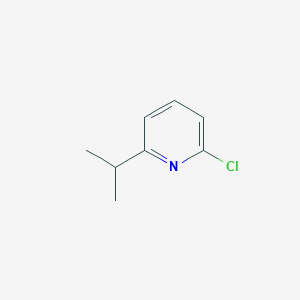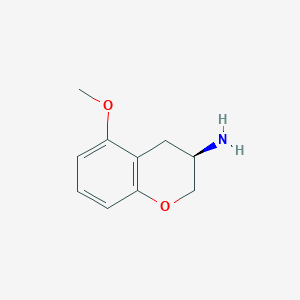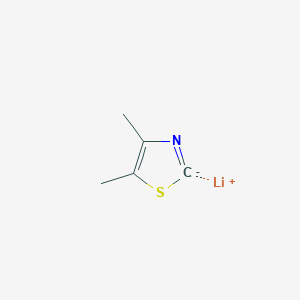![molecular formula C7H5NO2S B039036 5-Hydroxybenzo[d]thiazol-2(3H)-one CAS No. 115045-83-5](/img/structure/B39036.png)
5-Hydroxybenzo[d]thiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxybenzo[d]thiazol-2(3H)-one, also known as 2-hydroxybenzothiazin-3-one, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. This compound is a derivative of benzothiazinone, which is a class of compounds that has been extensively studied due to their diverse biological activities.
作用機序
The mechanism of action of 5-Hydroxybenzo[d]thiazol-2(3H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been reported to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. Additionally, 5-Hydroxybenzo[d]thiazol-2(3H)-one has been reported to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that is involved in the regulation of various genes that are related to inflammation and immune response.
生化学的および生理学的効果
5-Hydroxybenzo[d]thiazol-2(3H)-one has been reported to exhibit diverse biochemical and physiological effects, depending on the concentration and duration of exposure. For example, this compound has been reported to induce apoptosis, which is a process of programmed cell death that is important for the maintenance of tissue homeostasis. Additionally, 5-Hydroxybenzo[d]thiazol-2(3H)-one has been reported to inhibit the growth and proliferation of cancer cells, which makes it a potential candidate for the development of anticancer drugs.
実験室実験の利点と制限
One of the advantages of using 5-Hydroxybenzo[d]thiazol-2(3H)-one in lab experiments is its diverse biological activities, which makes it a potential candidate for the development of drugs and other therapeutic agents. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 5-Hydroxybenzo[d]thiazol-2(3H)-one in lab experiments is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research on 5-Hydroxybenzo[d]thiazol-2(3H)-one, including:
1. Development of novel anticancer drugs based on the structure of 5-Hydroxybenzo[d]thiazol-2(3H)-one.
2. Investigation of the potential applications of 5-Hydroxybenzo[d]thiazol-2(3H)-one in the treatment of other diseases, such as inflammation and autoimmune disorders.
3. Development of new synthetic methods for the preparation of 5-Hydroxybenzo[d]thiazol-2(3H)-one and its derivatives, with improved yields and selectivity.
4. Investigation of the mechanism of action of 5-Hydroxybenzo[d]thiazol-2(3H)-one, with the aim of identifying new targets for drug development.
5. Exploration of the potential applications of 5-Hydroxybenzo[d]thiazol-2(3H)-one in material science, such as the synthesis of new organic materials with unique properties.
合成法
The synthesis of 5-Hydroxybenzo[d]thiazol-2(3H)-one can be achieved through several methods, including the condensation of 2-aminophenol with 2-chlorobenzoic acid in the presence of a base, such as potassium hydroxide or sodium carbonate. Another method involves the reaction of 2-chlorobenzoic acid with thiourea in the presence of a base, followed by oxidation with hydrogen peroxide. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
5-Hydroxybenzo[d]thiazol-2(3H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been reported to exhibit diverse biological activities, such as antimicrobial, anticancer, and anti-inflammatory activities. In material science, 5-Hydroxybenzo[d]thiazol-2(3H)-one has been used as a building block for the synthesis of organic materials, such as polymers and dendrimers. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions in water.
特性
CAS番号 |
115045-83-5 |
|---|---|
製品名 |
5-Hydroxybenzo[d]thiazol-2(3H)-one |
分子式 |
C7H5NO2S |
分子量 |
167.19 g/mol |
IUPAC名 |
5-hydroxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H5NO2S/c9-4-1-2-6-5(3-4)8-7(10)11-6/h1-3,9H,(H,8,10) |
InChIキー |
DGUTYSVRJFTBEW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)NC(=O)S2 |
正規SMILES |
C1=CC2=C(C=C1O)NC(=O)S2 |
同義語 |
2(3H)-Benzothiazolone,5-hydroxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)
